Ytterbium(III) nitrate pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Laser Crystal Growth and Fiber Optics

Ytterbium(III) nitrate pentahydrate plays a crucial role in the development of advanced lasers and fiber optics []. Ytterbium, the metal component, possesses specific electronic properties that allow it to emit light at desired wavelengths when incorporated into crystals. Researchers dope host crystals with ytterbium ions using solutions containing ytterbium(III) nitrate pentahydrate []. These doped crystals find applications in high-power fiber lasers and solid-state lasers used for various purposes, including material processing, telecommunications, and scientific research itself []. Ytterbium-doped fiber amplifiers are particularly significant for long-distance signal transmission in optical fibers [].

Catalyst in Chemical Reactions

Ytterbium(III) nitrate pentahydrate finds use as a catalyst in specific chemical reactions. Ytterbium(III) ions (Yb³⁺) can act as Lewis acids, accepting electron pairs from reactant molecules and influencing their reactivity []. Researchers are exploring the potential of ytterbium(III) catalysts for various organic transformations, including oxidation reactions, cyclizations, and polymerization reactions []. The desirable properties of ytterbium(III) nitrate pentahydrate for catalysis include its high purity, solubility in various solvents, and the ability to fine-tune the catalyst properties by adjusting the reaction conditions [].

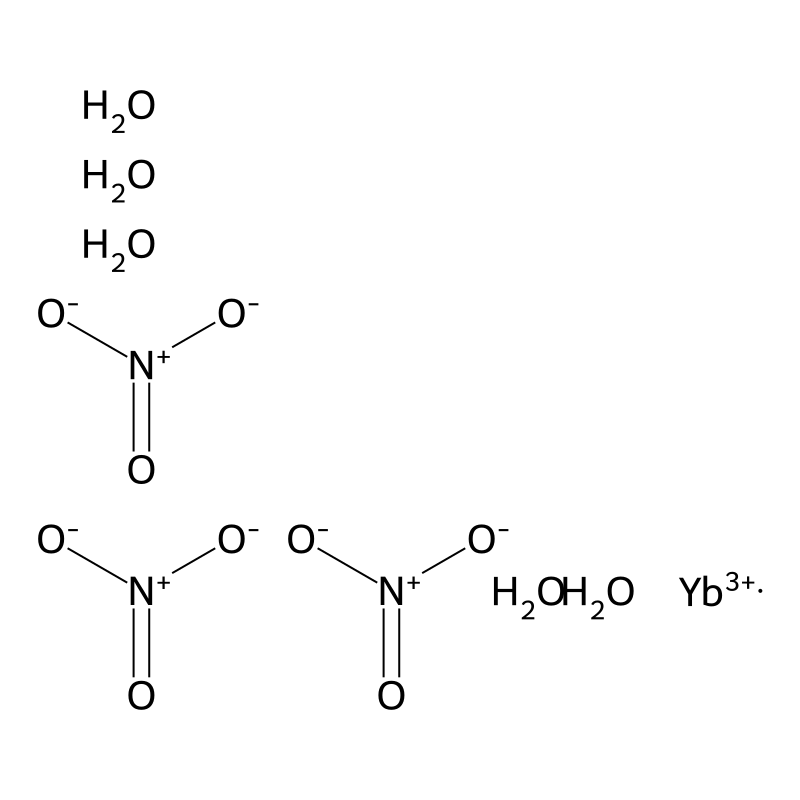

Ytterbium(III) nitrate pentahydrate, with the chemical formula , is an inorganic compound that belongs to the class of rare earth nitrates. It appears as colorless, hygroscopic crystals that are highly soluble in water. The compound is notable for its ability to form various hydrates, including tetrahydrates and hexahydrates, depending on the conditions of synthesis and storage .

- Thermal Decomposition: Upon heating, it decomposes to form ytterbium oxide and nitrogen oxides:

- Reaction with Hydroxides: It can react with hydroxides to form ytterbium hydroxide:

- Formation of Complexes: Ytterbium(III) nitrate can also form coordination complexes with various ligands, which may alter its solubility and reactivity in different environments .

Ytterbium(III) nitrate pentahydrate can be synthesized through several methods:

- Direct Reaction: The direct reaction of ytterbium metal with nitric acid yields the nitrate:

- Hydrothermal Synthesis: This method involves dissolving ytterbium hydroxide in nitric acid under controlled temperature and pressure conditions to produce the hydrated nitrate.

- Precipitation from Solutions: By mixing solutions of ytterbium salts with concentrated nitric acid, one can precipitate the desired compound followed by crystallization from aqueous solutions .

Studies on the interactions of ytterbium(III) nitrate pentahydrate focus on its reactivity with various ligands and its role in catalysis. Research indicates that it can enhance reaction rates in organic transformations when used as a catalyst. Additionally, its interactions with biological molecules are under investigation for potential therapeutic applications .

Ytterbium(III) nitrate pentahydrate shares similarities with other rare earth nitrates but possesses unique properties that distinguish it:

| Compound | Chemical Formula | Unique Feature |

|---|---|---|

| Ytterbium(II) nitrate | Yb(NO₃)₂ | Exists in a lower oxidation state |

| Lanthanum(III) nitrate | La(NO₃)₃ | Higher solubility in organic solvents |

| Neodymium(III) nitrate | Nd(NO₃)₃ | Stronger optical properties |

| Cerium(IV) nitrate | Ce(NO₃)₄ | Oxidizing agent; different oxidation state |

Ytterbium(III) nitrate pentahydrate is particularly noted for its role in laser technology and its unique thermal properties compared to these similar compounds .

Laboratory-Scale Synthesis Protocols

Metallic Ytterbium Nitration Routes

The direct nitration of metallic ytterbium represents a fundamental approach for producing ytterbium(III) nitrate pentahydrate in laboratory settings. This methodology involves the controlled reaction of elemental ytterbium with nitric acid under specific conditions to yield the desired hydrated nitrate salt [1] [2].

The primary reaction pathway proceeds according to the balanced chemical equation:

Yb + 3HNO₃ + 5H₂O → Yb(NO₃)₃·5H₂O + 3/2H₂

This direct nitration process typically employs dilute to moderately concentrated nitric acid solutions (10-30% by weight) to ensure controlled reaction kinetics and prevent excessive heat generation [3]. The reaction is conducted at ambient temperature (20-25°C) with continuous stirring to maintain homogeneous conditions and facilitate complete dissolution of the metallic ytterbium [1].

An alternative metallic nitration route utilizes nitrogen dioxide in non-aqueous solvents, particularly ethyl acetate. This method follows the reaction:

Yb + 3N₂O₄ → Yb(NO₃)₃ + 3NO↑

This approach produces anhydrous ytterbium nitrate, which subsequently requires controlled hydration to obtain the pentahydrate form [1] [2]. The reaction conditions involve moderate temperatures (40-60°C) and require careful control of the nitrogen dioxide concentration to prevent side reactions and ensure complete conversion.

The metallic nitration routes offer several advantages including high atom efficiency, direct synthesis without intermediate steps, and excellent purity when high-grade ytterbium metal is employed as the starting material. However, these methods require careful temperature control and proper ventilation due to the evolution of hydrogen gas or nitrogen oxides during the reaction process [3] [2].

Hydroxide Precursor Conversion

The hydroxide precursor conversion method represents a widely employed laboratory synthesis route that offers excellent control over reaction conditions and product purity. This approach utilizes ytterbium hydroxide as the starting material, which reacts readily with nitric acid to produce the desired nitrate pentahydrate [1].

The fundamental reaction proceeds as follows:

Yb(OH)₃ + 3HNO₃ + 2H₂O → Yb(NO₃)₃·5H₂O

This conversion process typically employs a stoichiometric excess of nitric acid (10-20% molar excess) to ensure complete neutralization of the hydroxide precursor and to account for any potential side reactions [1]. The reaction is conducted in aqueous solution at ambient temperature with continuous stirring to maintain uniform conditions throughout the reaction vessel.

The hydroxide precursor conversion offers several distinct advantages over direct metallic nitration. The reaction proceeds more smoothly with minimal heat evolution, eliminating the need for extensive cooling systems. Additionally, the hydroxide starting material is more readily available and safer to handle compared to metallic ytterbium [3]. The water produced during the reaction contributes to the hydration of the final product, making this route particularly suitable for producing the pentahydrate form directly.

Quality control during this synthesis route involves monitoring the pH of the reaction mixture to ensure complete neutralization of the hydroxide precursor. The endpoint is typically reached when the solution maintains a slightly acidic pH (approximately 4-5) after complete addition of the nitric acid [4]. The resulting solution can then be concentrated through controlled evaporation to promote crystallization of the ytterbium nitrate pentahydrate.

Large-Scale Manufacturing Processes

Industrial-scale production of ytterbium nitrate pentahydrate employs specialized manufacturing processes designed to handle large quantities while maintaining product quality and economic efficiency. The industrial approach typically begins with rare earth concentrates containing ytterbium, which undergo multi-stage separation and purification processes [5] [6].

The primary industrial route involves the treatment of rare earth carbonates with nitric acid in large-scale reactor systems. The process begins with the thermal treatment of rare earth carbonates at elevated temperatures (300-350°C) to remove volatile impurities and improve reactivity [5]. Subsequently, the treated carbonates are dissolved in concentrated nitric acid (60-70% by weight) under controlled conditions to produce mixed rare earth nitrate solutions.

Industrial separation of ytterbium from other rare earth elements utilizes sophisticated solvent extraction cascades employing organophosphorus extractants such as di(2-ethylhexyl)phosphoric acid (D2EHPA) in hydrocarbon diluents [5] [6]. The separation process involves multiple extraction stages operated at different temperatures and acid concentrations to achieve the required purity levels.

The industrial purification cascade typically consists of three series of extraction stages: the first series operates at 21-23°C using 1-2M sulfuric acid to remove dysprosium; the second series operates at 21-23°C with 2-4.5M sulfuric acid to separate yttrium and erbium; and the third series operates at 50-60°C with 5-6M sulfuric acid to isolate pure ytterbium [5].

Following extraction and purification, the purified ytterbium solution undergoes precipitation with sodium carbonate to produce ytterbium carbonate, which is subsequently converted to the nitrate form through controlled acid dissolution. The final crystallization step employs large-scale evaporative crystallizers operating under controlled temperature and humidity conditions to produce uniform crystal size distribution [7] [8].

Industrial quality assurance systems incorporate continuous monitoring of chemical composition, crystal morphology, and physical properties throughout the manufacturing process. Advanced analytical techniques including inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction analysis ensure consistent product quality meeting pharmaceutical and electronic industry specifications [9].

Purification and Quality Assurance Techniques

Purification of ytterbium nitrate pentahydrate involves multiple complementary techniques designed to remove trace impurities and achieve the high purity levels required for advanced applications. The selection of purification methods depends on the intended application, required purity level, and economic considerations [10] [11].

Recrystallization represents the most commonly employed purification technique for laboratory and small-scale production. This method exploits the high solubility of ytterbium nitrate in water and its decreased solubility in water-ethanol mixtures. The process involves dissolving the crude product in minimal quantities of distilled water at elevated temperature (60-80°C), followed by slow cooling and controlled addition of ethanol to promote selective crystallization of pure ytterbium nitrate pentahydrate [12].

Fractional crystallization provides enhanced purification efficiency through multiple recrystallization cycles with precise temperature control. This technique involves systematic variation of crystallization conditions to selectively remove impurities with different solubility characteristics. The process typically requires 5-10 crystallization cycles to achieve ultra-high purity levels (99.999%) suitable for semiconductor and optical applications [13].

Ion exchange purification employs specialized cationic resins designed for rare earth element separation. This technique provides exceptional selectivity for ytterbium removal from solutions containing other rare earth impurities. The process involves loading the crude ytterbium nitrate solution onto the resin column, followed by selective elution using graduated acid concentrations to achieve high-purity ytterbium fractions [10] [14].

Thermal purification techniques exploit differences in thermal stability between ytterbium nitrate and potential impurities. Controlled heating at temperatures below the dehydration point (90-95°C) can remove volatile organic impurities and residual solvents without affecting the primary product. This approach is particularly valuable for removing traces of extractants or organic synthesis intermediates [15] [16].

Quality assurance protocols for ytterbium nitrate pentahydrate involve comprehensive analytical characterization using multiple complementary techniques. Elemental analysis by inductively coupled plasma optical emission spectroscopy (ICP-OES) and mass spectrometry (ICP-MS) provides quantitative determination of rare earth and non-rare earth impurities at parts-per-million levels [17] [18].

Thermogravimetric analysis (TGA) confirms the hydration state and thermal stability of the product. The analysis reveals the characteristic multi-step dehydration process occurring between 95-200°C, with total water loss corresponding to the pentahydrate stoichiometry [15] [16]. X-ray diffraction analysis verifies the crystalline structure and absence of crystalline impurities or alternative hydration states.

Water content determination employs both Karl Fischer titration and thermogravimetric methods to ensure consistency with the pentahydrate specification. The theoretical water content for ytterbium nitrate pentahydrate is 20.0% by weight, and acceptable ranges typically span 19.8-20.2% to account for analytical uncertainties and minor variations in hydration state [17] [19].

Particle size analysis using laser diffraction or scanning electron microscopy ensures consistency in crystal morphology and size distribution. This parameter affects dissolution rates, handling characteristics, and performance in subsequent synthesis applications [17] [18]. Quality specifications typically define acceptable particle size ranges based on the intended application, with pharmaceutical grades requiring narrower size distributions compared to industrial catalytic applications.

Trace impurity analysis focuses on elements that could interfere with intended applications. For optical and electronic applications, particular attention is paid to transition metal impurities (iron, chromium, nickel) which can affect luminescence properties. Maximum allowable concentrations are typically specified at 1-10 parts per million for critical applications [17] [20].

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant